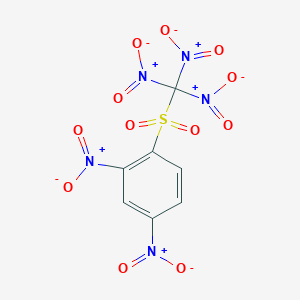
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene is a complex organic compound characterized by the presence of multiple nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-1-(trinitromethanesulfonyl)benzene typically involves the nitration of benzene derivatives. The process begins with the nitration of benzene to form dinitrobenzene, followed by further nitration to introduce the trinitromethanesulfonyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, under controlled temperatures to ensure the selective introduction of nitro groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the intermediates and the final compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong bases or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the benzene ring.
Scientific Research Applications
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme inhibition.
Industry: Used in the manufacture of dyes, explosives, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Dinitro-1-(trinitromethanesulfonyl)benzene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The pathways involved often include oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent in biochemical studies.
2,4-Dinitrotoluene: Used in the production of explosives and dyes.
2,6-Dinitrotoluene: Similar applications to 2,4-Dinitrotoluene but with different reactivity due to the position of the nitro groups.
Uniqueness
2,4-Dinitro-1-(trinitromethanesulfonyl)benzene is unique due to the presence of the trinitromethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other dinitrobenzene derivatives. This makes it particularly useful in specialized applications where high reactivity and specific interactions are required.
Properties
CAS No. |
58300-68-8 |
|---|---|
Molecular Formula |
C7H3N5O12S |
Molecular Weight |
381.19 g/mol |
IUPAC Name |
2,4-dinitro-1-(trinitromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H3N5O12S/c13-8(14)4-1-2-6(5(3-4)9(15)16)25(23,24)7(10(17)18,11(19)20)12(21)22/h1-3H |
InChI Key |
YDTZOQAHUZTNDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















